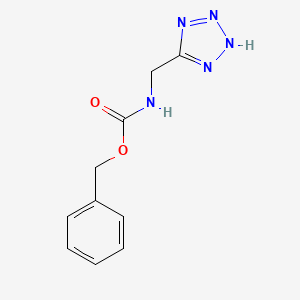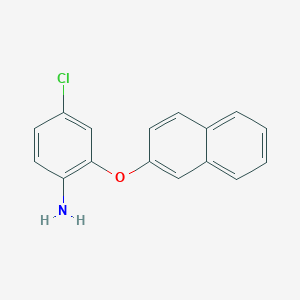
Quinolin-2-ylmethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolin-2-ylmethanol hydrochloride is a chemical compound derived from quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them important in medicinal chemistry and drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinolin-2-ylmethanol hydrochloride, can be achieved through several established protocols. Common methods include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve the use of various starting materials and catalysts under specific reaction conditions to produce the desired quinoline derivatives.
Industrial Production Methods
In recent years, there has been a shift towards greener and more sustainable chemical processes for the synthesis of quinoline derivatives. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to minimize environmental impact . These approaches not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.
Analyse Des Réactions Chimiques
Types of Reactions
Quinolin-2-ylmethanol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinoline-2-carboxylic acid, while reduction may produce quinolin-2-ylmethanol.
Applications De Recherche Scientifique
Quinolin-2-ylmethanol hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Quinolin-2-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and derivative.
Comparaison Avec Des Composés Similaires
Quinolin-2-ylmethanol hydrochloride can be compared with other quinoline derivatives such as quinine, chloroquine, and mefloquine. These compounds share a similar quinoline scaffold but differ in their specific functional groups and biological activities . For example:
Quinine: Used as an antimalarial agent.
Chloroquine: Known for its antimalarial and anti-inflammatory properties.
Mefloquine: Another antimalarial drug with a different mechanism of action.
Propriétés
Numéro CAS |
26315-73-1 |
|---|---|
Formule moléculaire |
C10H10ClNO |
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
quinolin-2-ylmethanol;hydrochloride |
InChI |
InChI=1S/C10H9NO.ClH/c12-7-9-6-5-8-3-1-2-4-10(8)11-9;/h1-6,12H,7H2;1H |
Clé InChI |
CSRDQUAKBOCNGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11925483.png)






![3-Bromo-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B11925527.png)


